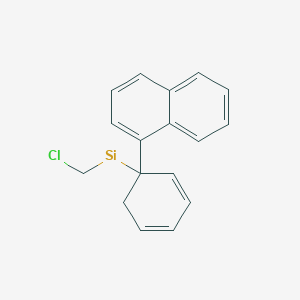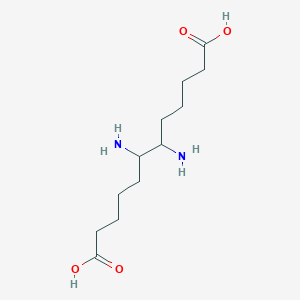![molecular formula C12H33OPSi3 B14706973 Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane CAS No. 18138-52-8](/img/structure/B14706973.png)
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane is an organophosphorus compound with the chemical formula P(SiMe3)3. It is a colorless liquid that ignites in air and hydrolyzes readily. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane is typically synthesized by treating trimethylsilyl chloride, white phosphorus, and sodium-potassium alloy. The reaction can be represented as follows:
41P4+3Me3SiCl+3K→P(SiMe3)3+3KCl
Several other methods exist for its synthesis, including the use of copper phosphide clusters .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of air-free techniques is essential due to the compound’s tendency to ignite in air .
Analyse Chemischer Reaktionen
Types of Reactions
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Hydrolysis: The compound hydrolyzes to give phosphine and trimethylsilanol.
P(SiMe3)3+3H2O→PH3+3HOSiMe3
Substitution: Reaction with acyl chlorides to form phosphaalkynes.
P(SiMe3)3+RCOCl→RC≡P+3HOSiMe3
Reduction: Reaction with potassium tert-butoxide to form phosphide salts.
P(SiMe3)3+KO−t−Bu→KP(SiMe3)2+Me3SiO−t−Bu
Common Reagents and Conditions
Common reagents used in these reactions include water, acyl chlorides, and potassium tert-butoxide. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine, trimethylsilanol, phosphaalkynes, and phosphide salts .
Wissenschaftliche Forschungsanwendungen
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane has several scientific research applications:
Wirkmechanismus
The mechanism by which Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane exerts its effects involves its high reactivity with various reagents. For example, in the synthesis of indium phosphide nanocrystals, the compound acts as a phosphorus source, reacting with indium precursors to form the desired nanocrystals . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)phosphite: Known for its use as an electrolyte additive in high-voltage lithium-ion batteries.
Tris(trimethylsilyl)silane: Used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)methyl-lead oxinates: Employed in solvolysis and redistribution reactions.
Uniqueness
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a precursor for the synthesis of important semiconductors and its use in asymmetric catalysis highlight its significance in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
bis(trimethylsilylmethyl)phosphorylmethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33OPSi3/c1-15(2,3)10-14(13,11-16(4,5)6)12-17(7,8)9/h10-12H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQHCPUYTUIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CP(=O)(C[Si](C)(C)C)C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33OPSi3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20775561 |
Source


|
| Record name | Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18138-52-8 |
Source


|
| Record name | Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

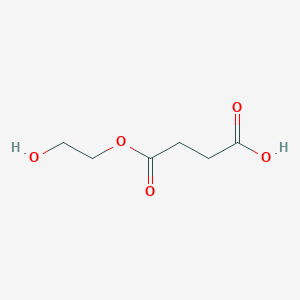
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)


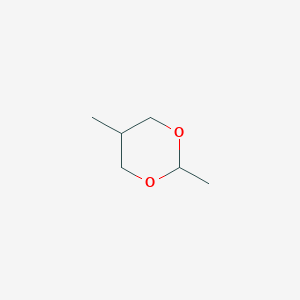
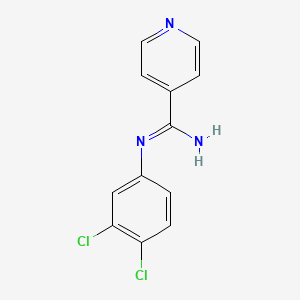
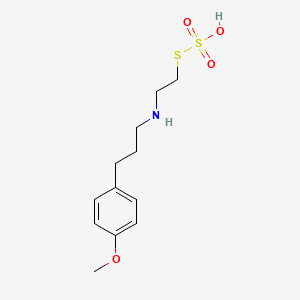
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
